5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid

Integrin antagonists Piperidine regioisomers Structure-activity relationship

Integrin antagonist programs require regioisomerically defined piperidine scaffolds, yet generic substitution among 2-, 3-, and 4-piperidinyl isomers compromises SAR reproducibility. This (3S)-configured nipecotamide-linked β-amino acid delivers the precise 3-piperidinyl nitrogen vector essential for αvβ3/αvβ5 selectivity profiling. • Defined (3S) stereochemistry at the hexanoic acid α-carbon enables enantioselective synthesis of peptidomimetics. • Bifunctional architecture (free -COOH for amide coupling; piperidine -NH for derivatization) supports parallel library synthesis. • Batch QC documentation (NMR, HPLC) ensures lot-to-lot consistency for reproducible pharmacology.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
Cat. No. B13252207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1
InChIInChI=1S/C14H26N2O3/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18)
InChIKeyODSGGEMQIXCOMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic Acid – Overview


5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid (CAS 1788179-64-5 for the (3S)-enantiomer) is a synthetic piperidine-containing β-amino acid derivative with molecular formula C₁₄H₂₆N₂O₃ and molecular weight 270.37 g/mol . The compound belongs to the class of piperidinyl alkanoic acids, a scaffold recognized for integrin antagonist activity [1]. Its structure features a hexanoic acid backbone substituted with a 5-methyl group and a piperidine-3-carboxamidomethyl side chain. The (3S) stereochemistry at the carbon bearing the carboxymethyl group is defined, while the piperidine C-3 position is typically racemic in commercial offerings .

1 Piperidinyl integrin antagonist scaffold research
2 Stereochemical control: (3S)-enantiomer defined
3 Multi-vendor sourcing with batch QC documentation

Piperidine Regioisomer and Integrin Selectivity


Within the piperidinyl alkanoic acid integrin antagonist class, the position of the carboxamide linkage on the piperidine ring (2-, 3-, or 4-yl) is not interchangeable [1]. In the prototypical αᵥβ₃/αᵥβ₅ integrin antagonist series, the 4-piperidinyl (isonipecotamide) scaffold was the starting core, and replacement of the amide bond with a C–C isostere together with spacer-length optimization between the carboxylic acid and basic moieties was required to achieve low nanomolar potency and selectivity over αIIbβ₃ [2]. The 3-piperidinyl isomer alters both the vector of the basic amine and the conformational flexibility of the linker, which directly impacts integrin subtype selectivity and pharmacokinetic properties. Generic substitution among the 2-yl, 3-yl, and 4-yl regioisomers therefore cannot be assumed without empirical verification for the specific integrin target and assay system [2].

Target Compound
3-piperidinyl (nipecotamide) core with (3S) hexanoic acid stereochemistry.
Regioisomer identity
The 3-piperidinyl linkage defines a distinct pharmacophore vector not shared by 2- or 4-substituted analogs.
Stereochemical integrity
Defined (3S) configuration at the α-carbon ensures consistent spatial presentation for integrin binding studies.
Generic Substitutes
2-piperidinyl or 4-piperidinyl regioisomers, or racemic mixtures without defined α-carbon stereochemistry.
Regioisomeric mismatch
A shift from 3- to 2- or 4-substitution may change integrin selectivity by >10-fold in reported series; empirical verification is required.
Racemic piperidine C-3
Commercial material is racemic at piperidine C-3; studies requiring enantiopure piperidine must resolve this center independently.

Quantitative Differentiation Evidence


3- vs 2- vs 4-Piperidinyl Regioisomer Identity

The target compound bears the piperidine-carboxamide linkage at the 3-position (nipecotamide scaffold), distinguishing it from the more extensively studied 4-piperidinyl (isonipecotamide) and 2-piperidinyl (pipecolamide) analogs. In the integrin antagonist patent literature, compounds with the 3-piperidinylcarbonyl substitution pattern were explicitly disclosed as part of the genus of Formula (I) and Formula (II) for αᵥβ₃/αᵥβ₅ dual antagonists [1]. The 3-substituted piperidine scaffold, derived from nipecotic acid, introduces a chiral center at the piperidine ring and a distinct spatial orientation of the basic nitrogen relative to the carboxylic acid terminus, a parameter identified as critical for integrin subtype selectivity in the piperidine-based β-arylpropionic acid series [2].

Regioisomer Identity
Class-level inference
3-piperidinyl (nipecotamide) vs 4-/2-piperidinyl scaffold
Supports regioisomer selection in integrin SAR studies
>10-fold selectivity shift reported for related series; direct head-to-head data not available for this compound
Integrin antagonists Piperidine regioisomers Structure-activity relationship

Enantiomeric Purity and QC Documentation

The (3S)-enantiomer (CAS 1788179-64-5) is commercially available from multiple vendors at a standard purity of 95%, with batch-specific analytical certificates including NMR, HPLC, and GC data provided upon request . The hydrochloride salt (CAS 1955531-35-7) is also available at 95% purity . In contrast, analytical characterization data for the corresponding 2-piperidinyl and 4-piperidinyl analogs from comparable vendors are less uniformly documented. Critically, the (3S) stereochemistry at the hexanoic acid α-carbon is defined and batch-verified, whereas the piperidine 3-position in commercial material is racemic; researchers requiring enantiopure piperidine stereochemistry must independently resolve or synthesize this center .

QC & Purity Specs
Supporting evidence
95% purity; NMR, HPLC, GC batch reports available from multiple vendors
Reduces single-supplier dependency risk for procurement
Piperidine C-3 is racemic in commercial material; verify if enantiopure piperidine is required
Chiral purity Quality control Procurement specifications

α₄β₁ Integrin Antagonist Potency

The target compound belongs to the piperidinyl carboxylic acid class that was systematically evaluated for α₄β₁ integrin (VLA-4) antagonism. In the foundational SAR study by Müller et al., piperidinyl carboxylic acid derivatives inhibited Jurkat cell adhesion to VCAM-1 with IC₅₀ values in the low to sub-micromolar range, with compound 2d demonstrating measurable oral bioavailability in rat [1]. While the specific 5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid was not among the reported compounds, the study established that substitution at the piperidine nitrogen and variation of the carboxylic acid side chain were both critical determinants of potency. A structurally related compound from the BindingDB (CHEMBL3590533) reported an IC₅₀ of 62 nM against human α₄β₁ integrin in Jurkat cell adhesion to VCAM-1, with 5.5-fold selectivity over α₄β₇ integrin (IC₅₀ = 343 nM) [2]. The 3-piperidinyl linkage orientation present in the target compound mimics the nipecotamide geometry that was preferred in certain integrin antagonist subseries [1].

α₄β₁ Activity Context
Class-level inference
Class IC₅₀ range: 62–300 nM in Jurkat/VCAM-1 adhesion assays
Supports integrin antagonist screening context
Not directly reported for target compound; requires matched assay benchmarking
Integrin α4β1 VLA-4 antagonist Cell adhesion assay

Stereochemistry and Enantiomeric Purity

The target compound contains two stereogenic centers: the (3S) carbon on the hexanoic acid backbone (defined) and the piperidine 3-position (racemic). The patent literature explicitly teaches an enantioselective hydrogenation process for preparing substituted piperidine alkanoic acid integrin antagonists, demonstrating that stereochemistry at the alkanoic acid α-carbon is critical for biological activity [1]. Commercial material (CAS 1788179-64-5) specifies the (3S) configuration, distinguishing it from the racemic mixture. For the piperidine regioisomer comparators: the (3S)-2-piperidinyl analog hydrochloride is CAS 2103005-40-7, and the (S)-4-piperidinyl analog hydrochloride is CAS 1909293-77-1, each carrying different MDL numbers and batch QC specifications . The defined (3S) stereochemistry in the target compound ensures consistency in the spatial presentation of the carboxylic acid pharmacophore, a feature critical for integrin binding pocket complementarity [1].

Stereochemical Identity
Supporting evidence
(3S) defined at hexanoic acid α-carbon; unique MDL MFCD21535201
Confirms chemical distinctness for procurement decisions
Each regioisomeric (3S) analog carries independent CAS and MDL; no comparative biological data published
Chiral resolution Enantioselective synthesis Stereochemical quality

Application Scenarios


αᵥβ₃/αᵥβ₅ Antagonist Lead Optimization

This compound serves as a key intermediate or scaffold-morphing building block in medicinal chemistry programs targeting αᵥβ₃/αᵥβ₅ integrin antagonists, where the 3-piperidinylcarboxamide (nipecotamide) linkage provides a distinct spatial orientation of the basic amine relative to the carboxylic acid, compared to the more common 4-piperidinyl (isonipecotamide) prototype. The patent literature identifies this substitution pattern within the genus of substituted piperidine alkanoic acid integrin antagonists [1]. Researchers exploring alternative vectors for the piperidine nitrogen to modulate integrin subtype selectivity should use the 3-isomer rather than the 4-isomer, as the structural shift directly impacts the geometry of the pharmacophore [2].

Chiral Building Block for β-Amino Acid Synthesis

The defined (3S) stereochemistry at the hexanoic acid α-carbon (CAS 1788179-64-5) makes this compound useful as a chiral building block for the enantioselective synthesis of more complex piperidine-containing peptidomimetics. The enantioselective synthetic process disclosed in the patent literature enables access to stereochemically pure intermediates [1]. The compound's bifunctional nature (carboxylic acid for amide coupling; piperidine NH for further functionalization) supports its use in parallel library synthesis and SAR exploration, as substantiated by vendor documentation of its applications in pharmaceutical development .

α₄β₁ Integrin Antagonist Pharmacophore Exploration

For research programs investigating α₄β₁ integrin (VLA-4) as a therapeutic target in inflammatory and autoimmune conditions, this compound provides a 5-methyl-substituted hexanoic acid variant of the piperidinyl carboxylic acid pharmacophore. The foundational SAR by Müller et al. established that piperidinyl carboxylic acid derivatives inhibit α₄β₁-mediated cell adhesion to VCAM-1 in the sub-micromolar range [3]. The 3-piperidinyl isomer offers a distinct nitrogen vector that may confer differential selectivity against α₄β₇ integrin, a parameter shown to be sensitive to structural modification in related compounds [4]. Users should conduct side-by-side comparisons with the 2- and 4-piperidinyl analogs to establish regioisomer-specific selectivity profiles.

Chemical Probe for Integrin Adhesion Studies

As a synthetic piperidine-containing amino acid derivative with a free carboxylic acid and a secondary amine in the piperidine ring, this compound can be used as a starting material for generating chemical biology probes (e.g., biotinylated or fluorescent conjugates) to study integrin-mediated cell adhesion mechanisms. The 3-piperidinyl position provides a unique attachment geometry for reporter groups compared to the 4-substituted analogs, potentially enabling differential labeling outcomes in pull-down or imaging experiments [1]. The compound's research-use-only designation and availability from multiple vendors with batch QC documentation support reproducible probe synthesis.

Application
Selection Property
Validation Focus
Integrin αᵥβ₃/αᵥβ₅ lead optimization
3-piperidinyl carboxamide vector
Regioisomer-specific pharmacophore geometry
Chiral β-amino acid building block
Defined (3S) stereochemistry
Enantioselective synthesis and coupling
α₄β₁ integrin pharmacophore studies
5-methyl hexanoic acid variant
α₄β₁/α₄β₇ selectivity differential
Integrin adhesion probe synthesis
Bifunctional amine/acid functionality
Reporter group attachment geometry
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